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Thermodynamic Properties of Propylcyclopentane

The following table summarizes key thermodynamic data for propylcyclopentane (CsHis, CAS Registry

Number 2040-96-2) [1] [2].

Property Value Units Method /| Comments

Molecular Weight 112.2126 g/mol - [1] [2]

Normal Boiling Point (Ty;) 404.1£0.3 K Average of multiple values [1]
(2]

Melting Point (Ty,s) 155. + 3. K Average of 10 values [1] [2]

Critical Temperature 656 K NIST Web Thermo Tables [3]

Critical Pressure 3396.05 kPa NIST Web Thermo Tables [3]

Enthalpy of Vaporization (AvapH°) 41.1 kJ/mol Standard conditions [1] [2]

Enthalpy of Formation, gas (AfH°y,s) -147.6 kJ/mol  Computed from liquid phase

data [2]
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Property Value Units Method /| Comments

Enthalpy of Formation, liquid (AH°jjquiq) -188.7+0.92  kJ/mol  Combustion calorimetry [2]

Heat of Combustion, liquid (AcH°jiquiq) -5245.98 + kd/mol ~ Combustion calorimetry [2]
0.75

Constant Pressure Heat Capacity, liquid  216.27 J/mol-K At 298.15 K [2]

(Cp, liquid)

Entropy, gas (S°g,s) 414.47 Jimol-K  [2]

Entropy, liquid (S°jiquid) 310.83 J/mol-K  [2]

Experimental Protocols and Data Sources

The data presented comes from critically evaluated experimental methods, crucial for ensuring reliability in

research and development.

e Phase Change Data: The boiling point, melting point, and enthalpy of vaporization values are
averages of numerous individual determinations, providing high statistical confidence [1] [2]. Vapor
pressure data can also be calculated using the provided Antoine Equation parameters: log,o(P) =
A-(BI (T +C)), where Pisinbar, Tis in K, and the parameters are A = 4.04412, B = 1393.955, and
C =-58.922, valid from 325.02 to 405.07 K [1] [2].

¢ Enthalpy of Formation: The standard enthalpy of formation in the liquid state was determined
primarily by combustion calorimetry [2]. This technique involves completely burning a known mass
of the compound in oxygen and precisely measuring the heat released. The gas-phase enthalpy of
formation was derived by combining the liquid-phase value with the enthalpy of vaporization [2].

e Heat Capacity and Entropy: The constant pressure heat capacity and entropy for the liquid phase
were measured using low-temperature calorimetry, which studies how a material's heat content
changes with temperature [2].

Thermodynamic Pathways and Relationships

To help visualize the relationships between the measured thermodynamic properties, the following diagram

maps the pathways connecting them.
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This diagram illustrates the logical connections between propylcyclopentane and its key thermodynamic
properties. The phase change properties (like boiling point) are fundamental physical constants, while the
energetic properties (like enthalpy of formation) are interconnected through defined experimental

pathways, such as combustion calorimetry [2].

Application Context for Researchers

Propylcyclopentane belongs to the cycloalkane family, which are non-polar compounds that interact
primarily through weak London dispersion forces [4]. Cycloalkanes and their derivatives are significant in
various industrial and research contexts, including use as motor fuels, in natural gas, petroleum gas,
kerosene, and diesel [4]. In drug development, understanding the thermophysical properties of compounds
like propylcyclopentane can be vital for processes such as solvent selection, optimizing reaction conditions,

and predicting the behavior of more complex molecular systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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